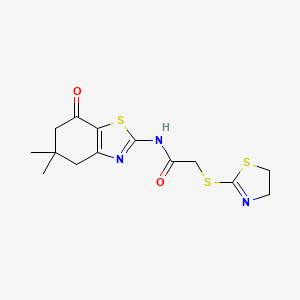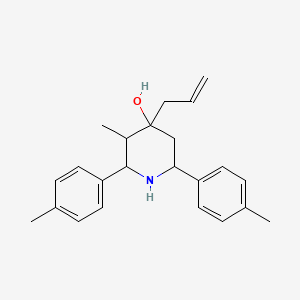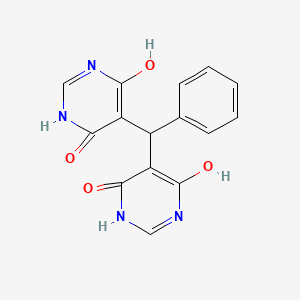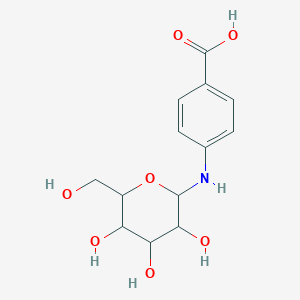![molecular formula C16H16Cl2O2 B5176804 1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene), also known as bis(2-chlorophenoxy)butane, is a synthetic organic compound that belongs to the family of chlorobenzenes. It has been widely used in various industrial applications such as the production of plasticizers, flame retardants, and herbicides. In recent years, there has been an increasing interest in the scientific community to explore the potential applications of this compound in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in their activity and function. Some studies have suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of important biomolecules such as nucleic acids and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) are still under investigation. However, some studies have suggested that it may have potential therapeutic applications in the treatment of certain diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) in lab experiments is its relatively low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective and readily available compound for research purposes. However, its low solubility in water and some organic solvents can pose a challenge in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). One potential direction is the development of novel drug delivery systems using this compound as a building block. Another direction is the synthesis of new organic compounds with potential biological activity based on the structure of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound, as well as to explore its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1,1'-[1,4-butanediyl1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been used in various scientific research applications such as the development of novel materials for drug delivery, the synthesis of new organic compounds with potential biological activity, and the investigation of the mechanism of action of certain enzymes and proteins.
Propiedades
IUPAC Name |
1-chloro-2-[4-(2-chlorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDIVLGFWQSLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)


![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)

![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![methyl 3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5176807.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176813.png)

![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)